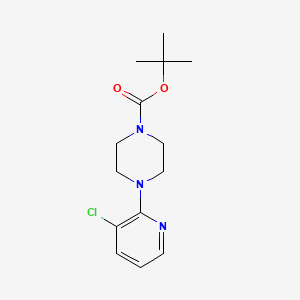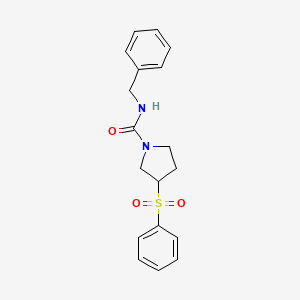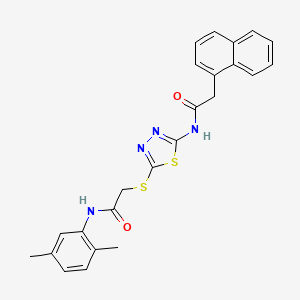
N-(2,5-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This chemical compound is a member of a broader class of compounds known for their potential in therapeutic applications due to their molecular structure, which contains several functional groups capable of undergoing a variety of chemical reactions. These compounds often exhibit significant biological activity, making them subjects of interest in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical processes. For example, derivatives of thiadiazole, a core component of the molecule , have been synthesized through various methods, including carbodiimide condensation (P. Yu et al., 2014). These processes often require specific reagents and catalysts to facilitate the formation of the desired chemical bonds.
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted using techniques such as X-ray diffraction, revealing details about their crystal structures and molecular conformations. For instance, the crystal structure of certain thiadiazole derivatives has been elucidated, demonstrating the spatial arrangement of atoms within the molecule (D. Ismailova et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of thiadiazole derivatives are influenced by their functional groups. These compounds are known to participate in various chemical reactions, including condensation and substitution, which can be used to modify their structure and, consequently, their biological activity.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds in different environments. While specific data on "N-(2,5-dimethylphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide" is not provided, related compounds have been characterized using techniques like single-crystal X-ray diffraction to determine their physical parameters (A. M. Asiri et al., 2010).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, such as acidity (pKa), reactivity, and stability, are essential for their potential use in pharmaceuticals. These properties are determined by the compound's molecular structure and can be assessed through various spectroscopic and analytical methods. The pKa values of similar compounds have been determined to understand their acid-base behavior in biological systems (M. Duran & M. Canbaz, 2013).
Aplicaciones Científicas De Investigación
Anticancer Activity
Thiazole and thiadiazole derivatives have been synthesized and evaluated for their potential anticancer properties. Compounds with the thiadiazole moiety have shown significant cytotoxic activities against various cancer cell lines, including Hela cervical cancer, MCF-7 breast carcinoma, and HT-29 colorectal cancer cell lines. Some derivatives induced apoptosis in cancer cells, highlighting their promise as anticancer agents (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).
Anti-HIV Activity
Acetamide derivatives, particularly those featuring the thiadiazole unit, have been investigated for their potential as anti-HIV drugs. Density functional theory (DFT) studies have focused on the local reactivity of these compounds, revealing that certain derivatives possess potent anti-HIV properties. This suggests a mechanism of action involving bond formation with biological molecules through nitrogen atoms, offering insights into their potential use as anti-HIV agents (Oftadeh, Mahani, & Hamadanian, 2013).
Anti-Parkinson's Activity
Derivatives of naphthalen-1-yl acetamide have been synthesized and evaluated for their anti-Parkinson's activity. Specifically, certain thiazolidinone derivatives exhibited significant free radical scavenging activity, which is relevant to mitigating Parkinson's disease symptoms. In vivo studies using a 6-Hydroxydopamine (6-OHDA) lesioned rat model showed promising results, with one derivative displaying notable anti-Parkinson's activity, suggesting a potential therapeutic avenue for Parkinson's disease management (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Antibacterial Agents
The synthesis of acetamide derivatives incorporating the thiadiazole unit has also been explored for antibacterial applications. These compounds have been tested for their antibacterial activity, showing significant efficacy. This research indicates the potential of thiadiazole and acetamide derivatives as lead compounds for developing new antibacterial agents, providing a foundation for further studies aimed at combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Propiedades
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-15-10-11-16(2)20(12-15)25-22(30)14-31-24-28-27-23(32-24)26-21(29)13-18-8-5-7-17-6-3-4-9-19(17)18/h3-12H,13-14H2,1-2H3,(H,25,30)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLSMCBQYXFXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2492931.png)
![[1-(2-Fluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2492933.png)
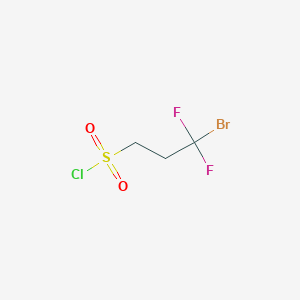


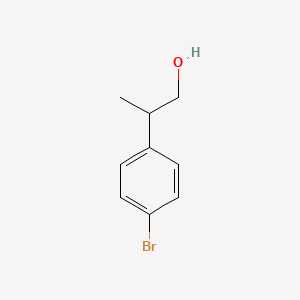
![6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2492944.png)
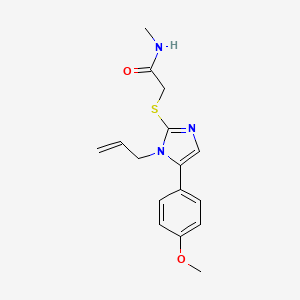
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2492947.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]furan-3-carboxamide](/img/structure/B2492948.png)
![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate](/img/structure/B2492949.png)
